5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-methylphenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
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Overview
Description
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-methylphenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a spirocyclic system, a thiazole ring, and a triazole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-methylphenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic system, the introduction of the thiazole ring, and the construction of the triazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would include rigorous purification steps, such as recrystallization and chromatography, to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-methylphenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-methylphenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-methylphenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic system.
Thiazole derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Triazole derivatives: Compounds with the triazole ring, widely used in pharmaceuticals and agrochemicals.
Uniqueness
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-methylphenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is unique due to its combination of a spirocyclic system, thiazole ring, and triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-13-3-5-15(6-4-13)16(17-18(25)24-19(28-17)21-14(2)22-24)23-9-7-20(8-10-23)26-11-12-27-20/h3-6,16,25H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVXNCKNALHETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC5(CC4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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